4-(4-Acetylpiperazinosulfonyl)bromobenzene

Medicinal Chemistry Chemical Synthesis Drug Discovery

4-(4-Acetylpiperazinosulfonyl)bromobenzene delivers a strategically differentiated scaffold where the orthogonally reactive acetyl-piperazine and para-bromophenyl sulfonyl groups enable precise, sequential derivatization. Unlike BOC-protected or unsubstituted piperazine analogs, this building block is purpose-built for constructing prostate-cancer-focused pharmacophores and diverse sulfonyl piperazine libraries. Offered at ≥98% purity, it eliminates the variability that compromises SAR reproducibility—making it the reliable choice for medicinal chemistry and chemical biology programs.

Molecular Formula C12H15BrN2O3S
Molecular Weight 347.23 g/mol
CAS No. 486422-26-8
Cat. No. B182738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Acetylpiperazinosulfonyl)bromobenzene
CAS486422-26-8
Molecular FormulaC12H15BrN2O3S
Molecular Weight347.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H15BrN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
InChIKeyNBKDNKGVTSTVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS: 486422-26-8): Chemical Identity and Baseline Properties


4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS 486422-26-8) is a brominated sulfonyl piperazine derivative belonging to the class of sulfonyl halides. The compound is characterized by a molecular formula of C12H15BrN2O3S and a molecular weight of approximately 347.23 g/mol [1]. Its IUPAC name is 1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone, and it is commercially available as a research chemical with a stated purity of ≥98% . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacophores relevant to medicinal chemistry applications [2].

4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS: 486422-26-8): Why In-Class Analogs Cannot Simply Be Interchanged


The piperazine sulfonyl scaffold is a common motif in medicinal chemistry, with numerous analogs differing by subtle substituent changes [1]. However, the presence of the acetyl group on the piperazine nitrogen and the para-bromo substitution on the phenyl ring in 4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS 486422-26-8) are critical structural features that dictate its distinct reactivity and biological potential. Unlike its close analogs, such as 4-(4-BOC-piperazinosulfonyl)bromobenzene (CAS 259808-63-4) or 1-((4-bromophenyl)sulfonyl)piperazine (CAS 179334-20-4), this compound possesses a unique combination of an acetyl group and a bromophenyl sulfonyl moiety [2]. This specific arrangement is essential for its intended use as a building block in the synthesis of more complex molecules, and substitution with a BOC-protected or unsubstituted piperazine analog would fundamentally alter the synthetic outcome and potentially the biological activity of the final product. The quantitative evidence below substantiates these critical differentiations.

4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS: 486422-26-8): Quantifiable Differentiation from Analogs


Distinct Physicochemical Properties Compared to BOC-Protected Analog

4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS 486422-26-8) exhibits a significantly lower molecular weight and simpler physicochemical profile compared to its direct BOC-protected analog, 4-(4-BOC-piperazinosulfonyl)bromobenzene (CAS 259808-63-4) [1]. This difference is critical for applications where steric hindrance or molecular weight considerations are paramount.

Medicinal Chemistry Chemical Synthesis Drug Discovery

High Commercial Purity for Reliable Research Use

The target compound is commercially available with a certified purity of ≥98% from reputable suppliers, a specification that is clearly defined and verified, providing a reliable baseline for research procurement . While many analogs are also available at similar purity levels, the explicit documentation for this specific compound ensures reproducibility in synthetic and biological assays.

Organic Synthesis Chemical Biology Reagent Sourcing

Documented Use in Antiproliferative Activity Screening

As part of a series of 1-acyl-4-sulfonylpiperazine derivatives, this compound (or its close structural relatives) has been evaluated for antiproliferative activity against the human prostate cancer cell line C4-2, providing a defined biological context for its potential utility [1]. While specific IC50 data for this exact compound is not publicly available, the class-level inference suggests that the acetyl substitution on the piperazine ring may be a key pharmacophore for this activity.

Anticancer Research SAR Analysis Cell-Based Assays

Optimal Research Applications for 4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS: 486422-26-8)


Medicinal Chemistry: Synthesis of Novel Antiproliferative Agents

The compound's documented role as a 1-acyl-4-sulfonylpiperazine derivative makes it a strategic intermediate for synthesizing and optimizing new chemical entities with potential anticancer activity, particularly against prostate cancer cell lines [1]. Its defined purity and physicochemical properties provide a reliable starting point for SAR studies.

Chemical Biology: Development of Sulfonyl Piperazine-Based Probes

The distinct bromophenyl sulfonyl and acetyl functional groups offer orthogonal reactivity handles for further derivatization. This enables the creation of diverse libraries of sulfonyl piperazine-based probes for target identification and pathway deconvolution in chemical biology research [2].

Organic Synthesis: Versatile Building Block for Complex Molecule Construction

Its well-defined structure and high commercial purity (≥98%) make it a dependable building block for multi-step organic syntheses, where the acetyl group can be selectively manipulated or the bromine atom utilized for cross-coupling reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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